molecular formula C13H8N2O3S B12172728 (3Z)-3-[(1,3-thiazol-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione

(3Z)-3-[(1,3-thiazol-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione

Cat. No.: B12172728
M. Wt: 272.28 g/mol
InChI Key: KOOYRVJKOATWCF-VIZOYTHASA-N
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Description

3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that features a thiazole ring and a benzopyran structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the Hantzsch method. This method is used to synthesize N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents . The reaction conditions often include the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Silica-supported tungstosilisic acid, piperidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The benzopyran structure may contribute to its antioxidant properties, protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione apart is its unique combination of a thiazole ring and a benzopyran structure. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

IUPAC Name

4-hydroxy-3-[(E)-1,3-thiazol-2-yliminomethyl]chromen-2-one

InChI

InChI=1S/C13H8N2O3S/c16-11-8-3-1-2-4-10(8)18-12(17)9(11)7-15-13-14-5-6-19-13/h1-7,16H/b15-7+

InChI Key

KOOYRVJKOATWCF-VIZOYTHASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=CS3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=CS3)O

Origin of Product

United States

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